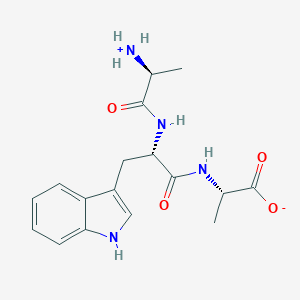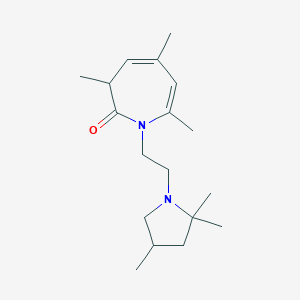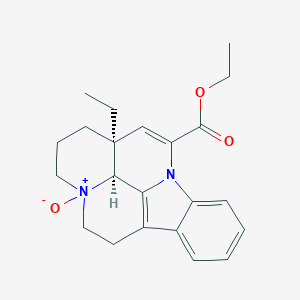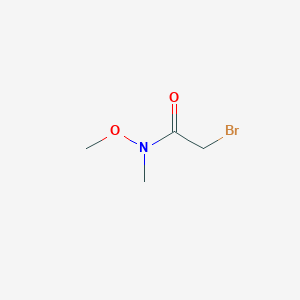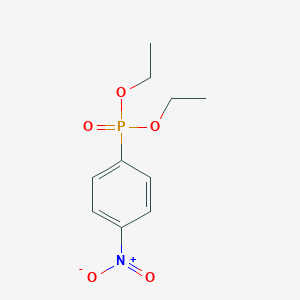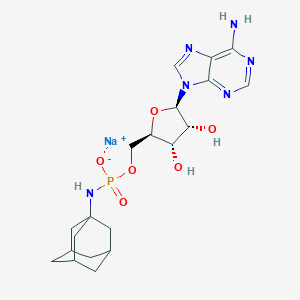![molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 1849-02-1](/img/structure/B155357.png)
2-chloro-1-methyl-1H-benzo[d]imidazole
Descripción general
Descripción
2-chloro-1-methyl-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzoimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The specific compound has a chlorine atom and a methyl group as substituents on the imidazole ring.
Synthesis Analysis
The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves the use of 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in the presence of thiamine hydrochloride (VB1) as a catalyst in a water medium . Although this method does not directly describe the synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazole, it provides insight into the synthesis of related compounds. Another study reports the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of a related compound, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, has been characterized using various techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. Theoretical calculations using Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with 6-31G(d) basis sets have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which showed good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be influenced by the substituents on the imidazole ring. For example, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as demonstrated by 1H-1H two-dimensional NMR spectroscopy (NOESY) and confirmed by comparison with independently synthesized N(3)-benzylimidazole isomers . This indicates that the position of substituents can direct the course of chemical reactions involving imidazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives can be explored through computational studies. For the related compound mentioned earlier, the energetic behavior in solvent media was examined using the B3LYP method with the 6-31G(d) basis set, applying the Onsager and the polarizable continuum model (PCM). Additionally, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and nonlinear optical (NLO) properties were investigated, providing a comprehensive understanding of the compound's properties .
Aplicaciones Científicas De Investigación
Anticancer Activity
2-Chloro-1-methyl-1H-benzo[d]imidazole and its derivatives exhibit promising anticancer activity. For instance, derivatives synthesized from 2-chloro-1-methyl-1H-benzo[d]imidazole demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and PC12 (Nofal et al., 2014), and cervical cancer (HeLa) cell lines (Tomorowicz et al., 2020). Similarly, benzimidazoles bearing an oxadiazole nucleus showed notable anticancer effects in vitro (Rashid et al., 2012).
Quantum Chemical Studies
The compound has been studied for its molecular geometry, vibrational frequencies, and NMR chemical shift values. Quantum chemical methods, including Hartree-Fock and density functional theory, have been employed to compare these properties with experimental data (Özdemir et al., 2011).
Corrosion Inhibition
Benzimidazole derivatives, including those with 2-chloro-1-methyl-1H-benzo[d]imidazole, have been evaluated for their role in corrosion inhibition. Studies have shown their effectiveness in protecting materials like N80 steel in acidic environments, with high corrosion inhibition efficiency (Yadav et al., 2016).
Antioxidant Activities
Novel derivatives of 2-chloro-1-methyl-1H-benzo[d]imidazole have shown significant antioxidant properties. These compounds exhibited substantial inhibition in lipid peroxidation levels and ethoxyresorufin O-deethylase (EROD) activity in vitro (Alp et al., 2015).
Anti-Tubercular Agents
Derivatives of 2-chloro-1-methyl-1H-benzo[d]imidazole have been synthesized and evaluated for their tuberculostatic activity. Some derivatives demonstrated high activity against Mycobacterium tuberculosis strains, indicating their potential as anti-tubercular agents (Gobis et al., 2015).
Antimicrobial Activity
Studies on novel benzimidazole derivatives, including those derived from 2-chloro-1-methyl-1H-benzo[d]imidazole, have highlighted their potential as antimicrobial agents. These compounds have been tested for their effectiveness against various bacterial and fungal strains, exhibiting promising results (Shruthi et al., 2016).
Ferroelectric and Antiferroelectric Properties
2-Chloro-1-methyl-1H-benzo[d]imidazole and related compounds have been explored for their potential in ferroelectric and antiferroelectric applications. These studies focus on the electrical properties and stability of these compounds at room temperature, indicating their potential use in electronic devices (Horiuchi et al., 2012).
Safety And Hazards
The safety information for “2-chloro-1-methyl-1H-benzo[d]imidazole” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Propiedades
IUPAC Name |
2-chloro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYKSFMGDWHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349811 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-1H-benzo[d]imidazole | |
CAS RN |
1849-02-1 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

